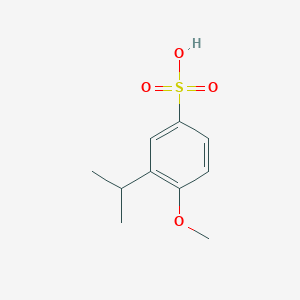
2-(2-Bromoethyl)-5-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-5-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to the pyridine ring at the second position, and a chlorine atom at the fifth position of the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-5-chloropyridine typically involves the bromination of 2-ethyl-5-chloropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding ethyl-substituted pyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran or ethanol.
Major Products Formed:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
科学研究应用
2-(2-Bromoethyl)-5-chloropyridine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-5-chloropyridine primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom attached to the ethyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted pyridines. The chlorine atom on the pyridine ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .
相似化合物的比较
2-(2-Bromoethyl)pyridine: Similar structure but lacks the chlorine atom at the fifth position.
5-Chloro-2-methylpyridine: Similar structure but has a methyl group instead of a bromoethyl group.
2-Bromo-5-chloropyridine: Similar structure but lacks the ethyl group.
Uniqueness: 2-(2-Bromoethyl)-5-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. The combination of these halogens allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-5-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
InChI 键 |
GZOBRIWBSQSUEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Cl)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


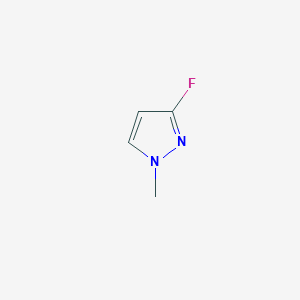
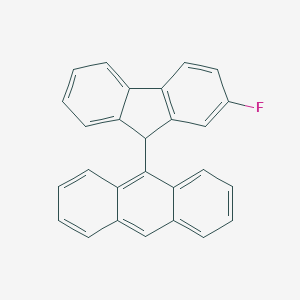
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
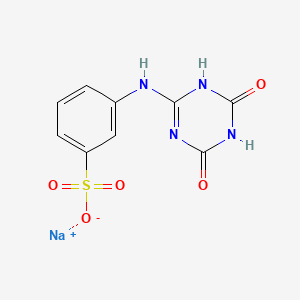
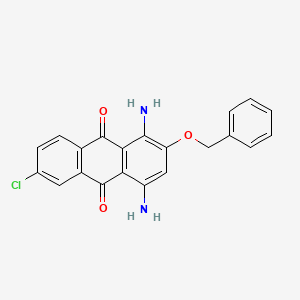
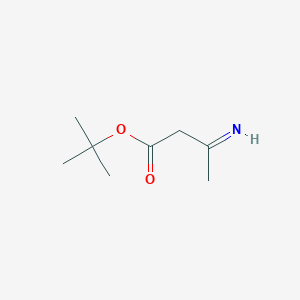
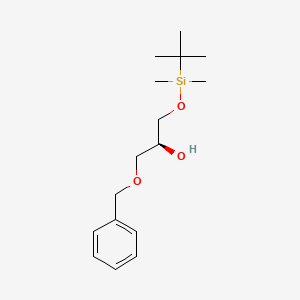
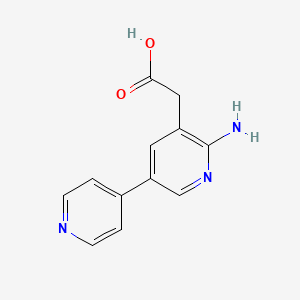
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)
